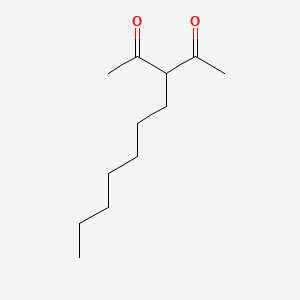

3-Heptylpentane-2,4-dione

Description

Overview of β-Diketone Scaffold Importance in Contemporary Chemical Research

The β-diketone scaffold, characterized by two carbonyl groups separated by a single carbon atom, is a structure of paramount importance in modern chemical research. lupinepublishers.comfoodb.ca These compounds, also known as 1,3-diketones, are highly versatile and serve as crucial intermediates in a wide array of chemical syntheses. ijpras.comnih.gov They are fundamental building blocks for creating various heterocyclic compounds like pyrazoles and isoxazoles, which are often found in medicinally active substances. ijpras.com The utility of β-diketones extends to their exceptional ability to act as chelating ligands, forming stable complexes with a majority of metals. lupinepublishers.comnih.gov This property is leveraged in diverse fields, including the separation and extraction of metal ions for environmental remediation, the development of catalysts, and the creation of novel materials with specific magnetic or luminescent properties. lupinepublishers.comnih.govresearchgate.net

Furthermore, the β-dicarbonyl structure is present in numerous biologically active natural products and synthetic compounds. nih.gov Many of these molecules exhibit valuable pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. nih.govresearchgate.net The unique chemical reactivity of β-diketones, including their capacity for keto-enol tautomerism, underpins their broad applicability in both science and industry. lupinepublishers.commdpi.com

A crucial feature of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. lupinepublishers.comencyclopedia.pub This keto-enol tautomerism involves the migration of a hydrogen atom from the central carbon to one of the carbonyl oxygens, resulting in a C=C double bond adjacent to a hydroxyl group (-OH). encyclopedia.pub In many simple ketones, the equilibrium heavily favors the keto form; however, for β-diketones like pentane-2,4-dione, the enol form is significantly stabilized and can predominate. encyclopedia.publibretexts.org This stabilization arises from the formation of a conjugated system and a strong intramolecular hydrogen bond, which creates a stable six-membered ring. lupinepublishers.comlibretexts.org The presence of the enol form is directly responsible for the ability of these compounds to deprotonate and form stable enolate anions, which are excellent nucleophiles and potent metal-chelating agents. lupinepublishers.comencyclopedia.pub

Structural Classification of 3-Alkylpentane-2,4-dione Derivatives

The parent structure for the compounds discussed herein is pentane-2,4-dione, also commonly known as acetylacetone. lupinepublishers.comchemicalbook.com This molecule serves as the foundational scaffold for a large family of derivatives. The class of 3-alkylpentane-2,4-diones is formed by substituting one of the two hydrogen atoms on the central carbon atom (C3) with an alkyl group.

The general structure can be visualized as a five-carbon chain with ketone groups at positions 2 and 4, and an alkyl substituent at position 3. The nature of this alkyl group (R) significantly influences the physical and chemical properties of the molecule.

Parent Scaffold: Pentane-2,4-dione (R = H) chemicalbook.com

Alkyl Derivatives: The identity of the 'R' group can vary, leading to a homologous series of compounds. Examples include:

3-Methylpentane-2,4-dione (R = -CH₃) orgsyn.org

3-Ethylpentane-2,4-dione (R = -C₂H₅) nih.gov

3-Propylpentane-2,4-dione (R = -C₃H₇) ontosight.ai

3-Butylpentane-2,4-dione (R = -C₄H₉) ontosight.ai

3-Heptylpentane-2,4-dione (R = -C₇H₁₅)

Other Derivatives: The substituent at the C3 position is not limited to simple alkyl chains. It can include branched alkyl groups (e.g., 3-tert-butylpentane-2,4-dione), alkenyl groups (e.g., 3-allylpentane-2,4-dione), or aryl groups (e.g., 3-benzylpentane-2,4-dione). cymitquimica.comnih.govcymitquimica.com

The introduction of a substituent at the C3 position can affect the keto-enol equilibrium. For instance, increasing the steric bulk of the substituent group can shift the equilibrium to favor the keto tautomer due to steric hindrance. orientjchem.org Nevertheless, these 3-substituted derivatives retain the characteristic reactivity of the β-diketone moiety, serving as intermediates in various organic syntheses. clockss.org

| Compound Name | Alkyl Group (R) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 3-Methylpentane-2,4-dione | Methyl (-CH₃) | C₆H₁₀O₂ | 114.14 |

| 3-Ethylpentane-2,4-dione | Ethyl (-C₂H₅) | C₇H₁₂O₂ | 128.17 nih.gov |

| 3-Propylpentane-2,4-dione | Propyl (-C₃H₇) | C₈H₁₄O₂ | 142.19 ontosight.ai |

| 3-Butylpentane-2,4-dione | Butyl (-C₄H₉) | C₉H₁₆O₂ | 156.22 ontosight.ai |

| This compound | Heptyl (-C₇H₁₅) | C₁₂H₂₂O₂ | 198.30 |

Academic Research Significance of this compound

While the broader class of β-diketones is extensively studied, academic literature focusing specifically on this compound is more specialized. Its significance is primarily demonstrated through its role as a precursor in the synthesis of more complex heterocyclic molecules.

A notable example of its application is in the synthesis of 5-substituted 4-hydroxy-2-pyrones. clockss.org These pyrone structures are important because they form the core of various biologically active compounds and are used as building blocks in organic synthesis. clockss.org In a study developing a concise method for preparing these pyrones, this compound was used as a starting material. clockss.org The synthetic pathway involved a two-step process:

Methoxycarbonylation: this compound was first reacted with a methoxycarbonylating agent in the presence of a strong base (sodium bis(trimethylsilyl)amide, NaHMDS) to form a β,δ-diketo ester intermediate. clockss.org

Intramolecular Cyclization: This intermediate was then treated with a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which catalyzed an intramolecular cyclization to yield the final product, 4-hydroxy-6-methyl-5-heptyl-2-pyrone. clockss.org

| Starting Material | Key Reagents | Product | Overall Yield (%) | Reference |

|---|---|---|---|---|

| This compound | 1. NaHMDS, ClCO₂Me 2. DBU | 4-hydroxy-6-methyl-5-heptyl-2-pyrone | 89 | clockss.org |

Beyond this specific synthetic application, the general properties of 3-alkylated pentane-2,4-diones suggest that this compound could also be investigated for applications common to other β-diketones, such as a chelating agent for metal ion extraction, particularly where the long heptyl chain could enhance solubility in nonpolar organic solvents. researchgate.net

Structure

3D Structure

Properties

CAS No. |

56525-44-1 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

3-heptylpentane-2,4-dione |

InChI |

InChI=1S/C12H22O2/c1-4-5-6-7-8-9-12(10(2)13)11(3)14/h12H,4-9H2,1-3H3 |

InChI Key |

ZTYNZEZHTLPXRT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C(=O)C)C(=O)C |

Origin of Product |

United States |

Elucidating the Reactivity and Chemical Transformations of 3 Heptylpentane 2,4 Dione

Mechanistic Studies of β-Diketone Tautomerism and its Chemical Implications for 3-Heptylpentane-2,4-dione

β-Diketones, such as this compound, exhibit a fundamental chemical property known as tautomerism, specifically keto-enol tautomerism. This process involves the migration of a proton between two constitutional isomers: a keto form and an enol form. calstate.educalstate.edu In the context of this compound, the equilibrium between the diketo and the keto-enol tautomers is a dynamic process influenced by various factors, including solvent polarity and the nature of substituents. mdpi.comacs.org

The enol form is stabilized by the formation of a strong intramolecular hydrogen bond and π-electron conjugation, making it generally more stable in nonpolar, aprotic solvents and in the gas phase. acs.orgresearchgate.net Conversely, in polar protic solvents like water, the keto form is favored as solvent molecules can form hydrogen bonds with the carbonyl oxygen atoms, stabilizing the diketo structure. acs.org This phenomenon is often referred to as Meyer's rule. calstate.edu The equilibrium is slow on the NMR timescale, which allows for the observation of both the diketo and enol forms. nih.gov However, the interconversion between the two possible enol forms is very rapid due to a low energy barrier. mdpi.com

The position of the tautomeric equilibrium has significant chemical implications. The reactivity of the α-carbon, the carbon atom situated between the two carbonyl groups, is directly linked to the enol content. A higher enol concentration facilitates reactions at this position. The steric and electronic properties of substituents on the β-diketone framework play a crucial role in determining the tautomeric balance. rsc.org For instance, bulkier substituents at the α-position tend to favor the diketo form. rsc.org While specific studies on this compound are not extensively detailed in the provided results, the general principles of β-diketone tautomerism are directly applicable. The heptyl group at the α-position would influence the steric environment and thus the keto-enol equilibrium.

| Tautomer | Key Stabilizing Factors | Favored in |

| Keto Form | Solvation by polar protic solvents | Polar protic solvents (e.g., water) |

| Enol Form | Intramolecular hydrogen bonding, π-electron conjugation | Nonpolar aprotic solvents, gas phase |

α-Position Functionalization Reactions of this compound

The acidic nature of the α-hydrogen in β-dicarbonyl compounds like this compound makes the α-carbon a key site for functionalization. pressbooks.pub

The α-carbon of β-diketones can be readily alkylated. This is typically achieved by first generating an enolate through deprotonation with a suitable base, such as an alkoxide. pressbooks.pub The resulting nucleophilic enolate can then react with an alkyl halide in an SN2-type reaction to introduce an alkyl group at the α-position. pressbooks.pubpressbooks.pub For a compound like this compound, which already possesses a substituent at the α-carbon, further alkylation would lead to a dialkylated product. pressbooks.pub The choice of base is critical; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete conversion to the enolate before the alkylating agent is added. pressbooks.pub

Acylation at the α-carbon is another important transformation of β-diketones. bohrium.com This can be accomplished using various acylating agents, such as acid chlorides or anhydrides. researchgate.net The reaction introduces an acyl group, leading to the formation of β,δ-triketones. γ,δ-Unsaturated β-diketones can also be synthesized through the acylation of ketones with N-acylbenzotriazoles derived from α,β-unsaturated carboxylic acids. acs.org For sterically hindered β-diketones, condensation of acid chlorides with enolates in noncoordinating solvents has proven to be an effective method. acs.org

| Reaction Type | Reagents | Product Type |

| α-Alkylation | Base (e.g., alkoxide, LDA), Alkyl halide | α-Alkylated β-diketone |

| α-Acylation | Acylating agent (e.g., acid chloride, anhydride) | β,δ-Triketone |

β-Diketones are versatile precursors in condensation reactions. The classical Claisen condensation is a primary method for synthesizing β-diketones themselves, involving the acylation of a ketone with an ester in the presence of a base. bohrium.comcambridgescholars.com Once formed, the β-diketone can participate in further condensation reactions. For instance, condensation of β-diketones with aromatic aldehydes can lead to the synthesis of tetraketones. bohrium.com

Aldol-type reactions are also a feature of β-diketone chemistry. Enamines, formed from the reaction of a ketone with a secondary amine, can act as enolate equivalents and undergo alkylation or acylation, the latter leading to β-diketones after hydrolysis. umb.edu More complex structures can be accessed through tandem reactions, such as the Michael addition of a β-diketone to an α,β-unsaturated compound, followed by cyclization. dergipark.org.tr These reactions provide pathways to a diverse range of derivatives starting from a β-diketone scaffold like this compound.

Cycloaddition and Heterocycle Formation Chemistry involving this compound

β-Diketones are crucial building blocks for the synthesis of various heterocyclic compounds due to the reactivity of their dicarbonyl moiety. scispace.comijpras.com

| Starting Material | Key Transformation | Product |

| This compound | Methoxycarbonylation, then cyclization | 4-Hydroxy-5-heptyl-6-methyl-2-pyrone |

| β-Diketone | Aroylation, then cyclization | 4-Pyrone |

| 1,3-Diketone | Reaction with (chlorocarbonyl)phenyl ketene | Tetrasubstituted 2-pyrone |

The reaction of β-diketones with hydrazine (B178648) derivatives is a well-established and straightforward method for synthesizing pyrazoles. mdpi.commdpi.com This cyclocondensation reaction can, however, lead to a mixture of regioisomers, especially with unsymmetrical β-diketones. mdpi.com The reaction conditions and the structure of the reactants can influence the regioselectivity. For instance, the direct synthesis of 1,3-diketones from ketones and acid chlorides, followed by the addition of hydrazine, provides a rapid route to previously inaccessible pyrazoles. organic-chemistry.org

Similarly, isoxazoles can be prepared from β-diketones by reaction with hydroxylamine (B1172632). rsc.orgcdnsciencepub.com The reaction of β-enamino diketones, which can be derived from β-diketones, with hydroxylamine hydrochloride allows for the regioselective synthesis of various isoxazole (B147169) isomers by controlling the reaction conditions. nih.govrsc.org Another method involves the [3+2] cycloaddition of nitrile oxides with 1,3-diketones under mild basic conditions in water to yield 3,4,5-trisubstituted isoxazoles. beilstein-journals.org These heterocyclic derivatives have applications in medicinal chemistry and materials science. ijpras.comnih.gov

| Heterocycle | Reagent(s) | Key Features |

| Pyrazole | Hydrazine derivatives | Straightforward synthesis, potential for regioisomers |

| Isoxazole | Hydroxylamine, Nitrile oxides | Regioselectivity can be controlled, various synthetic routes |

Other Annulation Reactions Yielding Diverse Ring Systems

Annulation reactions are crucial in synthetic organic chemistry for the construction of ring systems. In the case of dicarbonyl compounds like this compound, these reactions can lead to a wide variety of cyclic structures. While specific studies on this compound are not extensively detailed in the provided results, the reactivity of similar 1,3-dicarbonyl compounds provides a strong indication of its potential.

Annulation strategies often involve the reaction of a 1,3-dicarbonyl compound with a dielectrophile or a molecule containing both electrophilic and nucleophilic centers. These reactions can proceed through various mechanisms, including Michael additions followed by intramolecular aldol (B89426) condensations or other cyclization pathways. The versatility of these reactions allows for the synthesis of five, six, and even larger membered rings, depending on the nature of the reacting partner.

For instance, the development of substrate-controlled regiodivergent annulation protocols, such as those involving 2,3-dioxopyrrolidines with 3-alkylidene oxindoles, showcases the potential to form diverse fused heterocyclic frameworks. nih.gov These reactions can proceed via [3+3] or [4+2] annulation pathways, leading to different ring systems based on the reaction conditions and the specific substrates used. nih.gov Plausible mechanisms for these transformations often involve a vinylogous Michael addition followed by an intramolecular cyclization, such as an aldol or oxa-Michael reaction. nih.gov

Furthermore, radical redox annulations represent another modern approach for synthesizing saturated heterocycles. researchgate.net These light-driven methods can facilitate [3+2] and [4+2] annulation reactions, expanding the toolkit for creating diverse ring systems from readily available starting materials. researchgate.net The thermal opening of a eie.grmdpi.comnih.govtriazin-4(3H)-one nucleus followed by a [4+2]-cycloaddition with pyridine (B92270) derivatives is another example of an annulation reaction that leads to complex fused quinazoline (B50416) systems. mdpi.com

Palladium-catalyzed [3+2] annulation of alkynes with concomitant aromatic ring expansion offers a concise route to azulene (B44059) and pseudoazulene structures. pku.edu.cn This method is applicable to both homo- and cross-annulation processes and demonstrates a broad substrate scope. pku.edu.cn

The following table summarizes different types of annulation reactions and the resulting ring systems, which could potentially be applied to or are analogous to reactions involving this compound.

| Annulation Type | Reactants | Resulting Ring System | Reference |

| [3+3] Annulation | 2,3-Dioxopyrrolidines and 3-Alkylidene oxindoles | Fused Dihydropyrrolidones | nih.gov |

| [4+2] Annulation | 2,3-Dioxopyrrolidines and 3-Alkylidene oxindoles | Fused Tricyclic Pyran Derivatives | nih.gov |

| Radical Redox [3+2] Annulation | NHPI ester with a tethered hydroxyl group and α-methylstyrene | Tetrahydrofuran derivative | researchgate.net |

| Radical Redox [4+2] Annulation | Pharmaceutical-derived phthalimide (B116566) esters | Six-membered saturated heterocycles | researchgate.net |

| Thermal Ring Opening/[4+2] Cycloaddition | Anthra[1,2-d] eie.grmdpi.comnih.govtriazine-4,7,12(3H)-trione and Pyridine derivatives | Naphtho[2,3-H]pyrido[2,1-b]quinazoline system | mdpi.com |

| Palladium-Catalyzed [3+2] Annulation | Alkynes | Azulenes and Pseudoazulenes | pku.edu.cn |

This table is generated based on analogous reactions and does not represent direct experimental results with this compound unless otherwise specified.

Investigations into Oxidative and Reductive Reactivity of this compound

The oxidative and reductive reactivity of this compound is a key aspect of its chemical profile. The presence of two carbonyl groups provides sites for both oxidation and reduction, leading to a variety of potential products.

Oxidative Reactivity:

The oxidation of 1,3-dicarbonyl compounds can proceed through several pathways. For instance, the electrochemical oxidation of similar structures like 2,3-dihydrophthalazine-1,4-dione has been shown to lead to an unstable intermediate that undergoes oxidative ring cleavage to form phthalic acid. ias.ac.in The rate of such reactions can be highly dependent on the solvent system used. ias.ac.in While not a direct analogue, this highlights that the diketone functionality can be susceptible to oxidative cleavage under certain conditions.

Another potential oxidative reaction is dehydrogenative cross-coupling. For example, the electrooxidative dehydrogenative cross-coupling of ortho-substituted phenols has been combined with Pd-catalyzed cross-coupling reactions to synthesize complex oligoarene structures. eie.gr This suggests that the α-position of the dicarbonyl moiety in this compound could potentially undergo oxidative coupling reactions.

Reductive Reactivity:

The reduction of the carbonyl groups in this compound can lead to the corresponding diol or, with selective reduction, the keto-alcohol. The choice of reducing agent and reaction conditions would be crucial in determining the outcome. Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are typically used for such transformations.

While specific studies on the reduction of this compound were not found, the general principles of ketone reduction are well-established. The steric hindrance provided by the heptyl group might influence the stereochemical outcome of the reduction, potentially favoring the formation of one diastereomer over another if a chiral center is generated.

The following table outlines potential oxidative and reductive transformations of this compound based on the reactivity of similar compounds.

| Reaction Type | Potential Reactants/Conditions | Potential Products |

| Oxidative Cleavage | Strong oxidizing agents, electrochemical oxidation | Heptanoic acid, Acetic acid |

| Oxidative Coupling | Oxidizing agent, catalyst | Dimerized or coupled products |

| Reduction | Sodium borohydride, Lithium aluminum hydride | 3-Heptylpentane-2,4-diol |

| Selective Reduction | Bulky reducing agents | 3-Heptyl-4-hydroxypentan-2-one or 3-Heptyl-2-hydroxypentan-4-one |

This table represents potential reactions based on general chemical principles and analogous compound reactivity.

Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr Derivatives of this compound can be utilized in such reactions to introduce new functional groups. The active methylene (B1212753) proton at the C3 position is acidic and can be deprotonated to form a nucleophilic enolate. This enolate can then participate in various cross-coupling reactions.

Alternatively, the enol form of this compound can be converted into an enol triflate or a similar derivative, which can then act as an electrophilic partner in cross-coupling reactions.

Commonly employed transition metal catalysts for these reactions include palladium, nickel, and copper complexes. mdpi.comnih.gov These catalysts facilitate reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. For instance, the Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.gov

A derivative of this compound, such as the corresponding enol triflate, could potentially be coupled with a variety of organoboron reagents to introduce aryl, heteroaryl, or vinyl groups at the C3 position. The choice of ligands for the metal catalyst is often crucial for the success of these reactions, with electron-rich and sterically hindered phosphine (B1218219) ligands being commonly used. nih.gov

The following table summarizes potential metal-catalyzed cross-coupling reactions involving derivatives of this compound.

| Coupling Reaction | Derivative of this compound | Coupling Partner | Catalyst System (Example) | Potential Product |

| Suzuki-Miyaura | 3-Heptylpent-3-en-2-ol-4-one triflate | Arylboronic acid | Pd(PPh₃)₄, base | 3-Aryl-3-heptylpentane-2,4-dione |

| Heck | 3-Heptylpent-3-en-2-ol-4-one | Alkene | Pd(OAc)₂, PPh₃, base | 3-Alkenyl-3-heptylpentane-2,4-dione |

| Sonogashira | 3-Heptylpent-3-en-2-ol-4-one triflate | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 3-Alkynyl-3-heptylpentane-2,4-dione |

| Buchwald-Hartwig | 3-Heptylpent-3-en-2-ol-4-one triflate | Amine | Pd₂(dba)₃, ligand, base | 3-Amino-3-heptylpentane-2,4-dione |

This table illustrates potential applications of metal-catalyzed cross-coupling reactions with derivatives of this compound based on established methodologies.

Coordination Chemistry and Metal Complexes of 3 Heptylpentane 2,4 Dione

Ligand Design Principles in β-Diketone Coordination

The properties and reactions of metal complexes are highly dependent on the choice of the supporting ligand. rsc.org β-Diketiminates, closely related to β-diketones, have gained popularity as supporting ligands because they offer steric protection at the metal center, making them less prone to dissociation and more suitable as spectator ligands. rsc.org

3-Substituted pentane-2,4-diones, including the heptyl derivative, primarily act as bidentate ligands, coordinating to a metal ion through the two oxygen atoms of the enolate form. This coordination results in the formation of a stable six-membered chelate ring. researchgate.net The stability of these complexes is a key feature, making them widely applicable in various chemical processes.

The enolic form of β-diketones is crucial for their ability to form these stable bidentate chelates with a wide range of metals. researchgate.net The resulting six-membered ring structure contributes significantly to their high stability. researchgate.net The formation of such chelates is a fundamental aspect of their coordination chemistry.

The substituent at the 3-position of the pentane-2,4-dione backbone, in this case, a heptyl group, can influence the properties of the resulting metal complexes. While the primary coordination mode remains bidentate chelation, the steric and electronic effects of the side chain can modulate the coordination geometry and the electronic environment of the metal center.

Electronically, the nature of the substituents on the β-diketonate ligand can tune the electron density at the metal center. rsc.org This, in turn, can affect redox potentials, spectroscopic properties (such as IR frequencies and UV-Vis absorption maxima), and NMR chemical shifts. rsc.org The ease of reduction of M(III)/M(II) couples in tris(β-diketonato) complexes increases as the acidic strength (pKa) of the corresponding β-diketone ligand decreases. researchgate.net It also correlates with the total group electronegativity of the substituents on the ligand. researchgate.net

| Property | Influence of Ligand Substituents |

|---|---|

| Redox Potential | Tunable by electron-donating or -withdrawing groups on the ligand. rsc.orgresearchgate.net |

| Spectroscopic Properties (IR, UV-Vis) | Affected by the electronic nature of the substituents. rsc.org |

| NMR Chemical Shifts | Influenced by the electronic environment of the metal center. rsc.org |

Synthesis and Characterization of Metal-3-Heptylpentane-2,4-dione Complexes

The synthesis of metal complexes with 3-substituted pentane-2,4-diones is a well-established area of coordination chemistry.

A general and efficient method for synthesizing 3-substituted derivatives of pentane-2,4-dione involves the C-alkylation of acetylacetone. researchgate.net For products that are not sensitive to water, isolation as copper complexes is a common strategy. The pure C-alkylated ligand can then be obtained by decomposing the copper complex with a hydrochloric acid solution and extracting the ligand into an organic solvent like hexane (B92381). researchgate.net

The synthesis of transition metal complexes often involves reacting the β-diketone ligand with a suitable metal salt, frequently a metal acetate (B1210297), in a solvent like ethanol (B145695). mdpi.com For example, complexes of Mn(II), Fe(II), Co(II), and Ni(II) with a fluorinated β-diketone were synthesized by dissolving the ligand in an ethanol solution containing the metal acetate in a 2:1 stoichiometric ratio. mdpi.com Similarly, Cu(II) and Zn(II) complexes were prepared in a water/ethanol solution. mdpi.com Another approach involves the reaction of the β-diketone with a metal salt in the presence of a base. nih.gov

| Metal | Precursor | Solvent | General Conditions |

|---|---|---|---|

| Transition Metals (e.g., Mn, Fe, Co, Ni) | Metal Acetates | Ethanol | Reaction of ligand with metal salt in a 2:1 ratio. mdpi.com |

| Copper(II) | Copper(II) Acetate Monohydrate | Water/Ethanol | Reaction of ligand with metal salt. mdpi.com |

| Zinc(II) | Zinc(II) Acetate | Water/Ethanol | Reaction of ligand with metal salt. mdpi.com |

| Lanthanides | Lanthanide(III) Chlorides | Methanol or Ethanol | Reaction of functionalized diketonates with lanthanide salts. mdpi.com |

The characterization of metal-3-heptylpentane-2,4-dione complexes relies on a suite of advanced analytical techniques to elucidate their structure and properties.

X-ray Crystallography: Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure of these complexes in the solid state. It provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For instance, X-ray crystallography has been used to characterize copper(II) and zinc(II) complexes of sterically demanding β-diketones, revealing square planar or tetrahedral geometries at the metal center, respectively. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing the ligand and its complexes in solution. In paramagnetic complexes, such as those of Fe(III), the NMR signals may be broadened. mdpi.com For diamagnetic complexes, NMR provides detailed information about the ligand's structure and the symmetry of the complex. ¹⁹F NMR is particularly useful for studying complexes with fluorinated β-diketone ligands. cdnsciencepub.com

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a key technique for characterizing these complexes, providing information on their mass and composition. acs.orgrsc.org It can be used to identify the formation of both singly and doubly charged complexes. acs.org Negative-ion mass spectrometry has also been shown to be a valuable technique for the characterization of inorganic complexes, particularly for fluorinated β-diketonates. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the β-diketone ligand to the metal ion. The characteristic C=O and C=C stretching vibrations of the β-diketone shift upon coordination to the metal. mdpi.com The absence of the enolic O-H band in the complex's spectrum is also indicative of coordination. mdpi.com

Thermodynamic and Kinetic Studies of Complex Formation and Ligand Exchange

Understanding the thermodynamics and kinetics of complex formation and ligand exchange is crucial for predicting the stability and reactivity of metal-3-heptylpentane-2,4-dione complexes.

Thermodynamic studies often involve determining the stability constants of the metal complexes. acs.org The stability of metal chelates is a fundamental aspect of their chemistry, and various methods are employed to quantify this.

Kinetic studies provide insights into the mechanisms of complex formation and ligand exchange reactions. For instance, the kinetics of ligand substitution in tris(β-diketonato)iron(III) complexes have been studied using spectrophotometry. researchgate.net These studies have shown that the rates of substitution can be controlled by the solvolysis of the complex. researchgate.net The nature of the β-diketone and the solvent significantly influence the rate constants of these reactions. researchgate.net For some systems, ligand exchange reactions can be biphasic, with both fast and slow steps. inorgchemres.org

Theoretical Insights into Metal-Ligand Bonding and Electronic Structure within 3-Heptylpentane-2,4-dione Complexes

Theoretical calculations, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the nature of metal-ligand bonding and the electronic structure of coordination complexes. rsc.orgscispace.com For complexes of 3-substituted pentane-2,4-diones, theoretical studies can elucidate the influence of the substituent on the stability and electronic properties of the complex.

DFT calculations on copper(II) complexes of 3-(ortho-substituted phenylhydrazo)pentane-2,4-diones have been used to analyze the HOMO-LUMO gap and the relative stability of different coordination geometries. rsc.org Such studies reveal that the nature of the substituent significantly impacts the electronic structure.

In the case of this compound complexes, the heptyl group, being an electron-donating alkyl group, is expected to increase the electron density on the oxygen donor atoms of the ligand. This increased basicity would likely lead to stronger metal-ligand bonds compared to unsubstituted acetylacetone. Theoretical models can quantify this effect by calculating bond orders, bond dissociation energies, and atomic charges.

The electronic structure of these complexes is characterized by the interaction between the metal d-orbitals and the π-system of the β-diketonate ligand. This interaction can lead to charge delocalization within the chelate ring. acs.org The covalent character of the metal-ligand bond can be assessed through analysis of the molecular orbitals, which would show mixing between the metal and ligand orbitals.

Table 2: Key Theoretical Parameters for Characterizing Metal-Ligand Bonding

| Parameter | Description | Significance |

| Bond Dissociation Energy | The energy required to break the metal-ligand bond. | A direct measure of bond strength. |

| Mulliken/NBO Charges | Calculated atomic charges on the metal and donor atoms. | Indicates the degree of ionic vs. covalent character of the bond. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Relates to the electronic stability and reactivity of the complex. |

| Molecular Orbital Composition | The contribution of metal and ligand atomic orbitals to the molecular orbitals. | Provides insight into the nature of the bonding (σ-donation, π-backbonding). |

This table outlines general theoretical parameters used to study metal complexes and is not based on specific data for this compound due to a lack of direct research.

Computational Chemistry and Theoretical Modeling of 3 Heptylpentane 2,4 Dione Systems

Quantum Chemical Calculations of Molecular Structure, Conformation, and Energetics

Quantum chemical calculations are fundamental tools for predicting the three-dimensional structure, stability, and energy of molecules like 3-heptylpentane-2,4-dione. nrel.gov These methods solve approximations of the Schrödinger equation to determine electronic structure and molecular properties.

Conformational analysis, a key aspect of these calculations, involves studying the potential energy of a molecule as a function of the rotation around its single bonds. lumenlearning.comlibretexts.org For this compound, the conformational landscape is primarily dictated by the rotation around the C-C bonds within the flexible heptyl group and the bond connecting it to the pentane-2,4-dione core. The goal is to identify the lowest energy conformers, which represent the most stable arrangements of the molecule. libretexts.org

The stability of different conformers is influenced by several factors, including:

Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally more stable than eclipsed ones. dalalinstitute.com

Steric Interactions: Repulsive forces that occur when bulky groups are forced into close proximity. libretexts.org In this compound, the heptyl group introduces significant steric bulk, influencing the preferred orientation of the acetyl groups.

Table 1: Representative Energetic Contributions in Conformational Analysis (Based on Butane (B89635) Model) This table illustrates the general energy costs associated with different types of steric interactions, which are foundational principles in the conformational analysis of alkyl chains like the heptyl group in this compound.

| Interaction Type | Conformation | Energy Cost (kcal/mol) | Energy Cost (kJ/mol) |

| H | H | Eclipsed | |

| H | CH₃ | Eclipsed | |

| CH₃ | CH₃ | Eclipsed | |

| CH₃ / CH₃ | Gauche | ~0.9 | ~3.8 |

| Data derived from studies on butane and other small alkanes and is used to illustrate the principles applicable to the heptyl chain. lumenlearning.com |

Computational Studies of Tautomeric Equilibria and Interconversion Mechanisms in this compound

A defining characteristic of β-diketones is their existence as an equilibrium mixture of two tautomeric forms: the diketo form and the enol form. libretexts.org This rapid interconversion is known as keto-enol tautomerism. libretexts.orgpearson.com

In many β-diketones, the enol form is significantly more stable than might be expected. ruc.dk This enhanced stability is attributed to two main factors:

Conjugation: The formation of a C=C double bond conjugated with the remaining carbonyl group creates a more delocalized and stable π-electron system.

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable six-membered pseudo-ring. stackexchange.com

For the parent compound, pentane-2,4-dione, the equilibrium mixture contains as much as 92% of the enol tautomer. pearson.com Computational studies on other 3-substituted β-diketones have shown that the nature of the substituent at the central carbon (C3) influences the position of this equilibrium. Alkyl groups, being electron-donating, are known to favor the enol tautomer. researchgate.net Therefore, it is predicted that this compound would also exist predominantly in its enol form.

Computational methods are used to model the interconversion mechanism between the keto and enol forms. orientjchem.org This typically involves a proton transfer reaction that proceeds through a high-energy transition state. orientjchem.org Theoretical calculations can determine the activation energy barrier for this process, providing insight into the rate of interconversion. orientjchem.org

Table 2: Calculated Relative Energies for Tautomers of 3-Phenyl-2,4-pentanedione (B1582117) (Illustrative Example) The following data for a different 3-substituted pentanedione illustrates how computational studies quantify the relative stability of tautomers. A similar approach would be applied to this compound.

| Tautomer | Phase | Calculation Level | Relative Energy (kcal/mol) |

| Keto | Gas Phase | B3LYP/6-31+G(d) | 0.00 (Reference) |

| Enol | Gas Phase | B3LYP/6-31+G(d) | 17.89 |

| Transition State | Gas Phase | B3LYP/6-31+G(d) | 30.61 |

| Data from a theoretical study on 3-phenyl-2,4-pentanedione shows the keto form to be more stable in this specific case, highlighting that substituent effects are critical. orientjchem.org |

Density Functional Theory (DFT) Investigations of Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method in chemistry to investigate the electronic structure and reactivity of molecules. sumitomo-chem.co.jpmdpi.comcrimsonpublishers.com DFT is effective for studying reaction mechanisms because it provides a good balance between accuracy and computational cost. nrel.govcolumbia.edu

Investigations into the reactivity of this compound using DFT would focus on several key areas:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of molecular stability; a smaller gap suggests higher reactivity. crimsonpublishers.commdpi.comnih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. crimsonpublishers.com It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting where a molecule is likely to undergo reactions. For this compound, the oxygen atoms would be sites of negative potential, while the acidic protons (on C3 in the keto form or the OH in the enol form) would be sites of positive potential.

Reaction Pathways: DFT is used to map out the potential energy surface for a chemical reaction. researchgate.netresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the activation energies and reaction enthalpies. mdpi.com For a β-diketone, a common reaction pathway to study would be the deprotonation at the central carbon, which is highly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups.

Table 3: Illustrative DFT-Calculated Reactivity Descriptors This table provides examples of the types of data generated in a DFT study to assess molecular reactivity. The values are conceptual for a generic β-diketone.

| Descriptor | Description | Illustrative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.2 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 5.3 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 eV |

| Electrophilicity Index (ω) | Measure of electron-accepting capability | 2.95 eV |

| These descriptors are calculated from the HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity profile. nih.gov |

Molecular Dynamics Simulations of this compound and its Interactions in Diverse Chemical Environments

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. titech.ac.jpwustl.edu An MD simulation generates a trajectory of the system, providing detailed information on conformational changes and intermolecular interactions. wustl.edu These simulations rely on a force field, such as AMBER or CHARMM, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. ambermd.org

For this compound, MD simulations would be particularly useful for understanding its behavior in different environments, such as in various solvents or near interfaces. Key applications would include:

Solvation Effects: Simulating the molecule in an explicit solvent (e.g., a box of water or hexane (B92381) molecules) can reveal how the solvent structure organizes around the solute. The long, nonpolar heptyl chain would be expected to interact favorably with nonpolar solvents, while the polar diketone headgroup would interact with polar solvents. In water, this could lead to interesting aggregation behavior to minimize the exposure of the hydrophobic tail to the aqueous environment.

Conformational Dynamics: While quantum calculations can find stable conformers, MD simulations show how the molecule dynamically transitions between these conformations at a given temperature. titech.ac.jp This is especially relevant for the flexible heptyl chain, allowing researchers to observe its range of motion and the timescale of these changes.

Keto-Enol Tautomerism in Solution: MD simulations can be combined with quantum mechanics (QM/MM methods) to study how the solvent influences the tautomeric equilibrium. The solvent can affect the stability of the different tautomers and the energy barrier for their interconversion by forming hydrogen bonds or through dielectric effects.

MD simulations provide a bridge between the static picture from quantum chemical calculations and the dynamic behavior of molecules in realistic chemical systems.

Advanced Applications and Emerging Research Directions in 3 Heptylpentane 2,4 Dione Chemistry

Applications in Advanced Materials Science

The functional core of 3-heptylpentane-2,4-dione serves as a versatile platform for the development of novel materials with tailored properties. From liquid crystals to specialized membranes and catalysts, its derivatives are demonstrating significant potential in a range of material science applications.

Design of Liquid Crystalline Phases Utilizing this compound Derivatives

The synthesis of molecules capable of forming liquid crystalline phases, or mesophases, is a cornerstone of modern materials science, with applications ranging from display technologies to advanced sensors. Derivatives of 3-substituted pentane-2,4-diones, such as this compound, have been identified as valuable intermediates in the creation of such materials. unirioja.es The inherent dipole moment of the β-diketone group can contribute to the anisotropy of molecular polarizability, a key factor in promoting mesogenic behavior. unirioja.es

Research into a variety of 3-substituted pentane-2,4-diones has demonstrated that these compounds can be chemically modified to produce derivatives, such as pyrazoles and isoxazoles, which exhibit nematic and smectic liquid crystalline phases. unirioja.es The nature of the substituent at the C3 position, in this case, a heptyl group, along with other molecular modifications, plays a crucial role in determining the type of mesophase and the temperature range over which it is stable.

For instance, the general synthetic approach involves the initial preparation of the 3-substituted pentane-2,4-dione, which then serves as a building block. By reacting this intermediate with hydrazines or hydroxylamines, heterocyclic derivatives with liquid crystalline properties can be obtained. unirioja.es The relationship between the molecular structure of these derivatives and their mesogenic properties is a key area of investigation, with the aim of designing new materials with specific and predictable liquid crystalline behavior. unirioja.es While specific studies on this compound are not extensively detailed in the reviewed literature, the principles established for other 3-alkyl derivatives strongly suggest its potential in this area.

Development of Polymer Inclusion Membranes for Selective Metal Ion Transport and Separation

Polymer inclusion membranes (PIMs) represent a significant advancement in separation science, offering a stable and efficient method for the selective transport of metal ions. mdpi.comnih.gov These membranes typically consist of a base polymer, a plasticizer, and a carrier molecule that selectively binds to the target metal ion. β-Diketones and their derivatives have proven to be effective carriers in PIMs for the removal and separation of various metal ions. nih.gov

While direct studies on this compound in PIMs are not prevalent in the available literature, extensive research on the closely related compound, 3-propyl-pentane-2,4-dione, provides strong evidence for the potential of its longer-chain analogue. PIMs incorporating 3-propyl-pentane-2,4-dione as a carrier within a polyvinyl chloride (PVC) matrix have been successfully employed for the removal of Cr(III), Zn(II), and Ni(II) from wastewater. mdpi.com The efficiency of these membranes is influenced by factors such as the composition of the membrane, the pH of the feed solution, and the nature of the metal ions being separated. rsc.org

The transport mechanism in these systems involves the formation of a metal-carrier complex at the feed-membrane interface, diffusion of this complex across the membrane, and subsequent release of the metal ion into the receiving phase. The selectivity of the transport is determined by the stability of the complexes formed between the carrier and the different metal ions. For example, in studies with 3-propyl-acetylacetone, the transport selectivity followed the order: Zn(II) > Cu(II) > Co(II) > Ni(II). researchgate.net It is anticipated that this compound would exhibit similar chelating properties, making it a promising candidate for the development of PIMs for targeted metal ion separation.

Table 1: Performance of a PIM with 3-propyl-pentane-2,4-dione for Metal Ion Removal Data based on studies of a closely related compound.

| Metal Ion | Polymer Matrix | Carrier | Application | Removal Efficiency |

|---|---|---|---|---|

| Cr(III), Zn(II), Ni(II) | PVC | 3-propyl-pentane-2,4-dione | Post-galvanic wastewater treatment | 75-78% for Zn(II), 62-64% for Cr(III) |

Catalytic Applications of Metal-3-Heptylpentane-2,4-dione Complexes in Organic Transformations

Metal complexes of β-diketones are well-known for their catalytic activity in a variety of organic reactions. asianpubs.org The formation of stable chelate complexes with a wide range of metal ions allows for the fine-tuning of the catalyst's electronic and steric properties. While specific catalytic applications of metal-3-heptylpentane-2,4-dione complexes are not extensively documented, the broader class of pentane-2,4-dione derivatives has shown significant promise.

For example, copper(II) complexes of 3-(ortho-substituted phenylhydrazo)pentane-2,4-diones have been utilized as catalyst precursors for the oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) under mild conditions. rsc.org This demonstrates that the pentane-2,4-dione ligand framework can be modified to create catalysts for specific transformations. The introduction of a heptyl group at the C3 position could influence the solubility and stability of the resulting metal complexes in organic solvents, potentially enhancing their catalytic performance in certain reactions.

Furthermore, pentane-2,4-dione chelated nickel complexes are known to catalyze polymerization and oligomerization reactions of olefins. asianpubs.org The versatility of β-diketone ligands in forming catalytically active complexes with various transition metals suggests that this compound could be a valuable ligand for the development of new homogeneous catalysts.

Role as Intermediates in Complex Organic Synthesis and Fine Chemical Production

Beyond its applications in materials science, this compound and its analogues serve as important intermediates in the synthesis of more complex organic molecules and fine chemicals. The reactivity of the dicarbonyl moiety allows for a wide range of chemical transformations, making it a versatile building block.

The synthesis of 3-alkyl-pentane-2,4-diones is a well-established process, often involving the alkylation of pentane-2,4-dione. orgsyn.org These compounds can then be used as precursors in the production of various high-value chemicals. For instance, a practical synthesis of 3-methylnonane-2,4-dione, a compound with an intense straw-like and fruity flavor, has been developed. nih.gov This synthesis involves an aldol (B89426) condensation followed by oxidation, with purification of the final product achieved via the formation of a copper complex. nih.gov This highlights the utility of 3-alkyl-pentane-2,4-diones in the flavor and fragrance industry.

In the pharmaceutical sector, the pentane-2,4-dione scaffold is also of interest. A recent study detailed the design and synthesis of a new stereopure multi-target antidiabetic agent, 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione. mdpi.com This complex molecule, which incorporates the pentane-2,4-dione unit, demonstrates the potential of this chemical motif in the development of new therapeutic agents. The synthesis of such complex molecules often relies on the strategic use of versatile intermediates like 3-alkyl-pentane-2,4-diones.

Future Research Perspectives and Potential Interdisciplinary Collaborations in this compound Chemistry

The exploration of this compound's full potential is still in its early stages, with many promising avenues for future research. A key direction will be the dedicated synthesis and characterization of liquid crystalline materials derived specifically from this compound to move beyond the current understanding based on related compounds. This will involve systematic studies to correlate the length of the heptyl chain with the mesophase behavior and transition temperatures.

In the realm of separation science, future work should focus on the direct application of this compound as a carrier in polymer inclusion membranes. Comparative studies with other 3-alkyl derivatives would provide valuable insights into how the alkyl chain length affects metal ion transport efficiency and selectivity. Such research could lead to the development of highly specialized membranes for the recovery of valuable metals or the removal of toxic heavy metals from industrial effluents.

The catalytic applications of metal-3-heptylpentane-2,4-dione complexes remain a largely unexplored area. Future investigations could involve the synthesis of a range of metal complexes and the screening of their catalytic activity in various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions.

These research endeavors would benefit significantly from interdisciplinary collaborations. Partnerships between organic chemists, materials scientists, and chemical engineers will be crucial for the design and implementation of new liquid crystalline devices. Similarly, collaborations with environmental scientists and engineers will be essential for the development and application of PIM technologies for water purification and resource recovery. In the area of catalysis, joint efforts between synthetic chemists and computational chemists could accelerate the discovery of new and efficient catalytic systems based on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.